2-(2,2,2-Trifluoroethyl)pyridin-4-amine
Description
2-(2,2,2-Trifluoroethyl)pyridin-4-amine is a pyridine derivative featuring an amine group at the 4-position and a trifluoroethyl (-CH₂CF₃) substituent at the 2-position. The trifluoroethyl group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12) |
InChI Key |
AZYSMMMRNAPRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethyl)pyridin-4-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,4-dimethoxy-2-butanone with trifluoroacetic acid ethyl ester, followed by subsequent steps to introduce the amine group . Another method involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including cancer treatment drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
- Electron-Withdrawing Effects : The trifluoroethyl group in the target compound induces greater electron withdrawal compared to trifluoroethoxy (as in ) or trifluoromethylphenyl groups (as in ), altering the pyridine ring’s reactivity.
- Lipophilicity : The trifluoroethyl group enhances lipophilicity (logP ~1.8 estimated) compared to polar substituents like -OCH₂CF₃ in (logP ~2.3), affecting membrane permeability in biological systems.
- Synthetic Complexity : The target compound’s simpler structure contrasts with multi-heterocyclic analogs (e.g., ), which require intricate synthetic routes involving Suzuki couplings or nucleophilic substitutions .
Physicochemical and Pharmacological Properties
Table 2: Comparative Properties
*Bioactivity data inferred from structural analogs.
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
